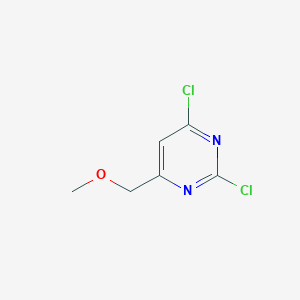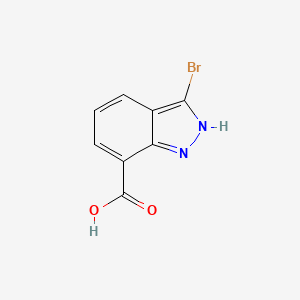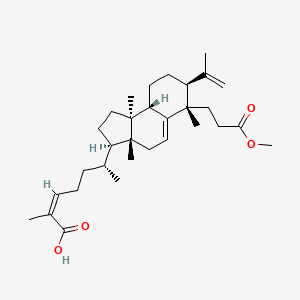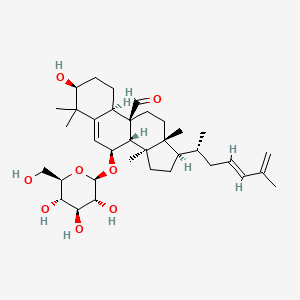
(S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine
Overview
Description
“(S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine” is a chemical compound. It is also known as 2-Amino-6-(trifluoromethyl)pyridine . The empirical formula of this compound is C6H5F3N2 . It has a molecular weight of 162.11 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1cccc(n1)C(F)(F)F . This indicates that the compound contains a pyridine ring with a trifluoromethyl group and an amino group attached to it. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 85-89 °C . It has a refractive index of n20/D 1.419 . The density of this compound is 1.275 g/mL at 25 °C .Scientific Research Applications
DNA Interaction and Anticancer Potential :
- Cu(II) complexes of ligands including variations similar to (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine have shown strong DNA binding properties and demonstrated significant anticancer activities in vitro. These complexes engage in minor structural changes of DNA and exhibit groove or surface binding, indicating their potential in therapeutic applications (Kumar et al., 2012).
Structural Analysis and Antitumor Activity :
- Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally related to (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine, have been synthesized and analyzed for their antitumor activity. These compounds showed promising in vitro potency against a range of cancer cell lines, highlighting their potential in cancer treatment (Maftei et al., 2016).
Corrosion Inhibition Properties :
- Cadmium(II) Schiff base complexes incorporating ligands similar to (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine have demonstrated corrosion inhibition properties on mild steel. This application bridges coordination inorganic chemistry with materials and corrosion engineering (Das et al., 2017).
Catalytic Activities :
- Palladium(II) complexes with (imino)pyridine ligands, structurally similar to (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine, have been explored as catalysts in various reactions, such as ethylene dimerization and methoxycarbonylation of olefins. These studies show the versatility of these complexes in catalytic applications (Nyamato et al., 2015).
Biological Activities of Copper(II) Complexes :
- Pendant arm-pyridyltetrazole copper(II) complexes, related to (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine, show significant DNA binding and cleavage activity. These complexes have also exhibited in vitro anticancer activities against breast adenocarcinoma cells, suggesting their potential in cancer therapy (Mustafa et al., 2015).
Activation of C(sp3)-H Bonds :
- Rhodium(III)-catalyzed activation of unreactive C(sp3)-H bonds, leading to the formation of 2-(pyridin-2-yl)ethanamine derivatives, demonstrates the application of these complexes in organic synthesis. This process operates at room temperature and shows broad functional group tolerance (Huang et al., 2015).
Synthesis and Catalysis of Iron Complexes :
- Chiral (pyridyl)imine Fe(II) complexes, structurally related to (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine, have been synthesized and evaluated as catalysts in transfer hydrogenation of ketones. Their moderate catalytic activities with low enantioselectivity demonstrate their potential in asymmetric synthesis (Kumah et al., 2020).
Safety and Hazards
This compound is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is hazardous to the respiratory system . The compound is non-combustible and is classified as very toxic hazardous materials . The flash point is not applicable . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
(1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSGXPCKIDZNIF-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206040 | |
| Record name | (αS)-α-Methyl-6-(trifluoromethyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071435-62-5 | |
| Record name | (αS)-α-Methyl-6-(trifluoromethyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071435-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Methyl-6-(trifluoromethyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Fluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B3026638.png)

![7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3026640.png)
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B3026641.png)






